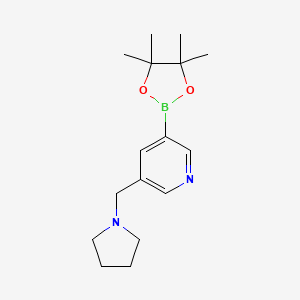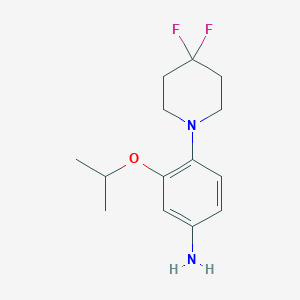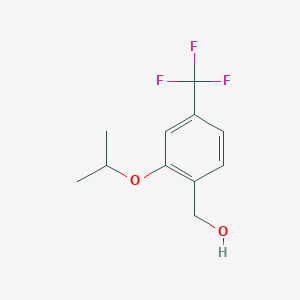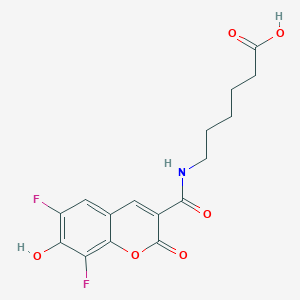
PB LC Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has excitation and emission maxima at 410 nm and 455 nm, respectively . This compound is widely used in various scientific applications due to its high purity and excellent fluorescence properties.
Méthodes De Préparation
The synthetic route typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to dissolve the reactants . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and high yield.
Analyse Des Réactions Chimiques
PB LC Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions may involve the replacement of specific functional groups with others, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
PB LC Acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting and quantifying various analytes. In biology, it is employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules. In medicine, this compound is used in diagnostic assays and imaging techniques to detect specific biomarkers. In industry, it is utilized in the development of high-performance materials and sensors .
Mécanisme D'action
The mechanism of action of PB LC Acid involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is due to the presence of conjugated double bonds in its molecular structure, which allows for the absorption and emission of photons. The molecular targets and pathways involved in its effects include various cellular components and biomolecules that interact with the dye, leading to fluorescence emission.
Comparaison Avec Des Composés Similaires
PB LC Acid is similar to other fluorescent dyes such as Alexa Fluor 405, DyLight 405, and Cascade Blue. it is unique in its specific excitation and emission properties, which make it an ideal choice for certain applications. For example, its minimal overlap with green fluorophore emission spectra makes it suitable for use in multi-color fluorescence imaging .
Propriétés
Formule moléculaire |
C16H15F2NO6 |
|---|---|
Poids moléculaire |
355.29 g/mol |
Nom IUPAC |
6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H15F2NO6/c17-10-7-8-6-9(16(24)25-14(8)12(18)13(10)22)15(23)19-5-3-1-2-4-11(20)21/h6-7,22H,1-5H2,(H,19,23)(H,20,21) |
Clé InChI |
POZKTUBTYKXREF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


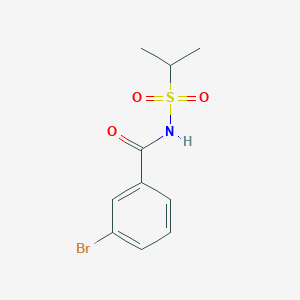


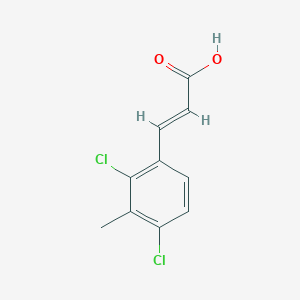
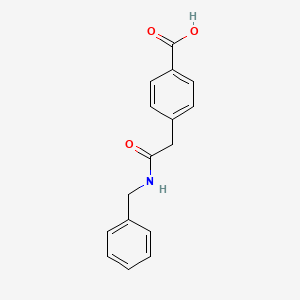
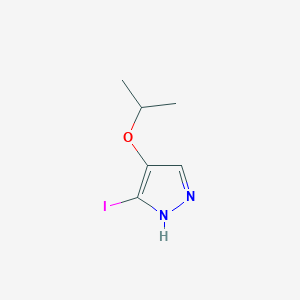

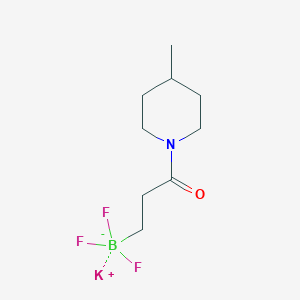
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)

